molecular formula C15H11N3O3S2 B2958927 (Z)-3-(4-oxo-5-(quinoxalin-5-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 902330-94-3

(Z)-3-(4-oxo-5-(quinoxalin-5-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No.: B2958927
CAS No.: 902330-94-3
M. Wt: 345.39
InChI Key: RVLWJIVGQSQNTN-FLIBITNWSA-N
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Description

(Z)-3-(4-oxo-5-(quinoxalin-5-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid is a heterocyclic compound featuring a thioxothiazolidinone core (4-oxo-2-thioxothiazolidin-3-yl) conjugated with a quinoxalin-5-ylmethylene substituent at position 5 and a propanoic acid chain at position 3. The Z-configuration of the methylene group is critical for its stereochemical and electronic properties, influencing molecular interactions in biological systems.

The propanoic acid side chain enhances solubility and bioavailability, making this compound a candidate for pharmacological applications, particularly in antimicrobial and anticancer research, as inferred from structurally related analogs .

Properties

IUPAC Name

3-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S2/c19-12(20)4-7-18-14(21)11(23-15(18)22)8-9-2-1-3-10-13(9)17-6-5-16-10/h1-3,5-6,8H,4,7H2,(H,19,20)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLWJIVGQSQNTN-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CC=N2)C=C3C(=O)N(C(=S)S3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C2C(=C1)N=CC=N2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(4-oxo-5-(quinoxalin-5-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid is a compound belonging to the thiazolidinone family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential anticancer, antimicrobial, and antioxidant properties based on recent research findings.

Chemical Structure and Synthesis

The compound features a thiazolidinone core with a quinoxaline moiety, contributing to its biological properties. The synthesis typically involves the condensation of appropriate precursors under controlled conditions, often employing methods such as Knoevenagel condensation or thia-Michael addition.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including the target compound. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)3.2Induction of apoptosis via caspase pathway
A549 (Lung)8.4Cell cycle arrest and apoptosis
HT-29 (Colon)0.31Inhibition of cell proliferation

The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 3.2 µM, indicating strong potential for development as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of thiazolidinone derivatives have been extensively studied. The target compound exhibited notable antibacterial and antifungal activities, outperforming standard antibiotics in several assays.

Microorganism Activity Comparison
MRSAHigher potency than ampicillinEffective against resistant strains
E. coliSignificant inhibitionMore potent than reference drugs
Fungi (Candida spp.)13-52 fold increase over ketoconazoleStrong antifungal activity

In vitro studies revealed that the compound exhibited superior antibacterial potency against resistant strains like MRSA and E. coli, suggesting its potential as a new antimicrobial agent .

Antioxidant Activity

Thiazolidinones are also recognized for their antioxidant properties . The target compound showed significant inhibition of lipid peroxidation, which is crucial in preventing oxidative stress-related damage.

Assay EC50 (µM)
DPPH Assay452.53
TBARS Assay0.565

The antioxidant activity was assessed using various assays, confirming its ability to scavenge free radicals effectively .

Case Studies

  • Breast Cancer Study : A study investigated the effects of the compound on MCF-7 cells, demonstrating that it induced apoptosis through caspase activation, leading to cell cycle arrest and reduced viability .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties against resistant strains, revealing that derivatives of thiazolidinones could serve as promising candidates for treating infections caused by multidrug-resistant bacteria .

Comparison with Similar Compounds

Key Observations:

Substituent at Position 5: Indole derivatives (e.g., 5b, 5h) exhibit strong antibacterial and antifungal activity, attributed to their planar aromatic systems and ability to intercalate into microbial DNA or inhibit enzymes like topoisomerases . Quinoxaline substituent in the target compound introduces a larger, electron-deficient heterocycle, which may enhance interactions with bacterial gyrase or fungal cytochrome P450 enzymes. However, experimental validation is required.

Substituent at Position 3: Benzoic acid in analogs improves cellular uptake due to its ionizable carboxyl group, whereas the propanoic acid chain in the target compound offers greater conformational flexibility and solubility.

Stereochemical Considerations :
The Z-configuration is conserved across analogs, suggesting its necessity for maintaining the spatial orientation required for target binding.

Mechanistic and Activity Differences

  • Antimicrobial Potency: Indole-containing analogs (e.g., 5b, 5h) show MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans . The quinoxaline variant’s activity remains uncharacterized but is hypothesized to differ due to altered electronic properties.

Lumping Strategy for Structural Grouping

The lumping strategy, which groups compounds with similar cores and substituents, supports the classification of these analogs as a single mechanistic class . However, minor structural variations (e.g., indole vs. quinoxaline) significantly alter bioactivity, underscoring the need for precise substituent optimization in drug design.

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